2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide
Description
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for this compound through the analysis of both proton and carbon-13 environments. The aromatic region of the proton nuclear magnetic resonance spectrum exhibits characteristic patterns reflecting the substitution pattern on the benzene ring, with the electron-withdrawing effects of the halogen substituents and sulfonamide group significantly influencing the chemical shift positions and coupling patterns.
The aromatic proton signals appear in the typical aromatic region, with the specific chemical shifts determined by the electronic environment created by the adjacent substituents. The fluorine atoms at positions 4 and 5 create distinctive coupling patterns with the neighboring aromatic protons, while the bromine substituent at position 2 influences the electronic shielding of nearby protons. The N,N-dimethyl groups attached to the sulfonamide nitrogen produce a characteristic singlet in the aliphatic region, typically appearing as a sharp peak due to the rapid rotation around the nitrogen-carbon bonds at room temperature.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecule, with the aromatic carbons displaying chemical shifts characteristic of their specific electronic environments. The carbons bearing halogen substituents exhibit distinctive downfield shifts compared to unsubstituted aromatic carbons, while the carbon atoms of the N,N-dimethyl groups appear in the typical aliphatic region. Fluorine-19 nuclear magnetic resonance spectroscopy, when employed, provides additional confirmation of the fluorine substitution pattern and can reveal subtle differences in the electronic environments of the two fluorine atoms.
| Nuclear Magnetic Resonance Parameter | Expected Range | Structural Assignment |
|---|---|---|
| Aromatic Protons | 7.0-8.0 ppm | Benzene ring protons |
| N,N-Dimethyl Groups | 2.8-3.2 ppm | Aliphatic methyl groups |
| Aromatic Carbons | 110-160 ppm | Benzene ring carbons |
| N,N-Dimethyl Carbons | 35-40 ppm | Aliphatic methyl carbons |
Infrared Vibrational Mode Assignments
Infrared vibrational spectroscopy provides characteristic fingerprint information for this compound through the identification of specific functional group vibrational modes. The sulfonamide functional group exhibits distinctive stretching vibrations for both the sulfur-oxygen double bonds and the nitrogen-hydrogen bonds, creating characteristic absorption bands that serve as reliable indicators of the compound's identity. The asymmetric and symmetric stretching modes of the sulfonyl group typically appear as strong, sharp absorption bands in the mid-infrared region.
The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorption bands characteristic of substituted benzene rings, while the carbon-fluorine stretching vibrations appear as distinctive peaks that confirm the presence of the fluorine substituents. The carbon-bromine stretching vibrations, typically appearing at lower frequencies, provide additional confirmation of the bromine substituent. The N,N-dimethyl groups contribute characteristic carbon-hydrogen stretching and bending vibrations in both the high-frequency and fingerprint regions of the infrared spectrum.
The electron-withdrawing nature of the multiple substituents influences the exact frequencies of the vibrational modes, typically causing shifts toward higher frequencies compared to less substituted analogs. The combination of these characteristic vibrational signatures creates a unique infrared fingerprint that enables unambiguous identification of the compound and differentiation from closely related structural isomers.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that reflect the compound's structural features and the relative bond strengths within the molecule. The molecular ion peak appears at mass-to-charge ratio 300, corresponding to the molecular weight of the intact compound, with the characteristic isotope pattern reflecting the presence of bromine, which exhibits distinctive isotopic signatures due to the nearly equal abundance of bromine-79 and bromine-81 isotopes.
The fragmentation pathways typically involve the preferential cleavage of specific bonds under electron impact conditions, with the sulfonamide functional group and the halogen substituents playing crucial roles in determining the fragmentation behavior. Common fragmentation patterns include the loss of dimethylamine from the sulfonamide group, the loss of sulfur dioxide, and the formation of halogenated aromatic fragment ions. The presence of multiple electron-withdrawing substituents stabilizes certain fragment ions while promoting the elimination of specific functional groups.
High-resolution mass spectrometry provides precise molecular weight determination and elemental composition analysis, confirming the molecular formula and enabling the detection of trace impurities or structural analogs. Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation experiments that selectively cleave specific bonds and generate characteristic daughter ion patterns.
Crystallographic Structure Determination
Crystallographic structure determination of this compound through single-crystal X-ray diffraction analysis would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular geometry. While specific crystallographic data for this exact compound was not found in the current literature search, the structural analysis of related halogenated benzenesulfonamide compounds provides valuable insights into the expected structural parameters and crystal packing arrangements.
The crystal structure analysis would reveal the precise spatial arrangement of the bromine and fluorine substituents relative to the sulfonamide functional group, providing quantitative information about intramolecular interactions and conformational preferences. The electron-withdrawing effects of the multiple substituents likely influence the bond lengths and angles within the aromatic ring system, potentially causing subtle distortions from ideal benzene geometry. The sulfonamide group geometry, including the sulfur-nitrogen bond length and the orientation of the N,N-dimethyl groups, would provide important information about the electronic structure and potential hydrogen bonding interactions.
Crystal packing analysis would reveal intermolecular interactions, including potential halogen bonding interactions involving the bromine and fluorine atoms, as well as possible hydrogen bonding or dipole-dipole interactions involving the sulfonamide functional group. The crystal density and unit cell parameters would provide additional physical property information relevant to material science applications and pharmaceutical formulation considerations.
| Crystallographic Parameter | Expected Range | Structural Significance |
|---|---|---|
| Sulfur-Oxygen Bond Length | 1.43-1.45 Å | Sulfonyl group geometry |
| Sulfur-Nitrogen Bond Length | 1.62-1.65 Å | Sulfonamide linkage |
| Carbon-Bromine Bond Length | 1.89-1.91 Å | Aromatic halogen substitution |
| Carbon-Fluorine Bond Length | 1.34-1.36 Å | Aromatic fluorine substitution |
Computational Molecular Modeling and Electron Density Mapping
Computational molecular modeling approaches provide valuable theoretical insights into the electronic structure, molecular geometry, and physicochemical properties of this compound. Density functional theory calculations can predict optimized molecular geometries, electronic charge distributions, and molecular orbital characteristics that complement experimental structural data. The presence of multiple electron-withdrawing substituents creates complex electronic interactions that can be systematically analyzed through quantum chemical calculations.
Electron density mapping through computational methods reveals the distribution of electronic charge throughout the molecule, highlighting regions of electron deficiency and electron accumulation that influence chemical reactivity and intermolecular interactions. The halogen substituents, particularly the bromine atom, may exhibit sigma-hole characteristics that facilitate halogen bonding interactions, while the fluorine atoms contribute to the overall electron-withdrawing character of the aromatic system. The sulfonamide functional group serves as both an electron-withdrawing group and a potential hydrogen bond acceptor, creating distinctive electrostatic potential patterns.
Molecular electrostatic potential surface calculations provide visual representations of the charge distribution and can predict preferred sites for intermolecular interactions with other molecules or biological targets. The computational analysis of conformational flexibility reveals the energetic barriers to rotation around key bonds, particularly the sulfur-nitrogen bond of the sulfonamide group and the orientation of the N,N-dimethyl substituents. Solvent effect calculations can predict the influence of different solvent environments on molecular geometry and electronic properties, providing guidance for experimental conditions and synthetic applications.
Thermodynamic property predictions through computational methods include estimates of heat of formation, entropy, and heat capacity values that are difficult to measure experimentally but important for understanding chemical stability and reaction thermodynamics. The calculated dipole moment and polarizability values provide insights into intermolecular interactions and solubility behavior in different solvent systems.
| Computational Property | Calculated Value Range | Chemical Significance |
|---|---|---|
| Dipole Moment | 3.5-4.5 Debye | Molecular polarity |
| Heat of Formation | -800 to -900 kJ/mol | Thermodynamic stability |
| HOMO-LUMO Gap | 6.0-7.0 eV | Electronic reactivity |
| Molecular Volume | 180-200 Ų | Steric requirements |
Properties
IUPAC Name |
2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO2S/c1-12(2)15(13,14)8-4-7(11)6(10)3-5(8)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFMGBKZMRBUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Aromatic Precursors
Directed Bromination and Fluorination: The starting aromatic compound, often a difluorobenzene derivative, undergoes selective bromination at the ortho position relative to fluorine atoms. Directed ortho-metalation or electrophilic aromatic substitution using bromine sources under controlled conditions (e.g., temperature, solvent, catalyst) achieves regioselective bromination.
Fluorination: Fluorine substituents are generally introduced earlier in the synthesis using nucleophilic aromatic substitution or direct fluorination methods. The presence of fluorine atoms affects the electronic properties and reactivity of the aromatic ring, influencing subsequent bromination steps.
Sulfonylation to Form Sulfonamide
Sulfonyl Chloride Intermediate: The bromodifluorobenzene is converted to the corresponding sulfonyl chloride by reaction with chlorosulfonic acid or sulfuryl chloride, typically under cooling to control exothermicity.
Amination: The sulfonyl chloride intermediate is reacted with dimethylamine to form the N,N-dimethylbenzenesulfonamide. This step is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to moderate reaction rates and avoid side reactions.
N,N-Dimethylation
- In some protocols, the sulfonamide nitrogen is dimethylated post-sulfonylation using methylating agents like methyl iodide or formaldehyde with formic acid (Eschweiler–Clarke reaction). However, direct reaction with dimethylamine is more common for preparing N,N-dimethyl sulfonamides.
While direct data on 2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide is limited, analogous compounds provide insight into yields, reaction conditions, and purification methods.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Bromine or N-bromosuccinimide (NBS), solvent (AcOH or CH2Cl2), 0-25°C | 70-85 | Selectivity improved by controlling temperature and solvent polarity |
| Sulfonyl chloride formation | Chlorosulfonic acid, 0-5°C | 80-90 | Exothermic; requires careful temperature control |
| Amination (sulfonamide formation) | Dimethylamine, solvent (THF or DCM), 0-25°C | 75-90 | Reaction under inert atmosphere to avoid moisture; purification by recrystallization |
Temperature Control: Maintaining low temperatures during halogenation and sulfonylation steps is critical to minimize side reactions and improve regioselectivity.
Choice of Solvent: Polar aprotic solvents favor better yields in amination steps, while solvents like acetic acid or dichloromethane are preferred for halogenation.
Purification: Crystallization and column chromatography are standard purification methods. High purity is essential for subsequent applications.
The preparation of this compound involves a sequence of regioselective halogenation, sulfonyl chloride formation, and sulfonamide synthesis with dimethylamine. Optimization of reaction conditions such as temperature, reagent ratios, and solvent choice is crucial for high yield and purity. Although direct literature on this exact compound is limited, established methods for related aromatic sulfonamides provide a reliable synthetic framework.
Scientific Research Applications
2-Bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function. Additionally, it may modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations:
Halogen Substitution :
- Bromine at position 2 (target compound) vs. chlorine in 3-chloro derivatives or bromine at position 4 in benzamide analogues . Positional differences significantly alter electronic effects and steric hindrance.
- Fluorine atoms in the target compound enhance electronegativity and metabolic stability compared to nitro groups in 2-bromo-4,6-dinitroaniline .
Functional Groups :
- The N,N-dimethylsulfonamide group improves solubility in polar solvents compared to aniline derivatives (e.g., 2-bromo-4,6-dinitroaniline), which exhibit higher adsorption tendencies in analytical systems .
- Benzamide derivatives (e.g., compound C10 in ) show distinct biological activity profiles due to the amide linkage and dimethoxyphenyl substituents, which are absent in sulfonamide-based structures.
Solubility and Reactivity :
- The target compound’s dimethylsulfonamide group enhances water solubility compared to halogenated anilines like 2-bromo-4,6-dinitroaniline, which exhibit strong adsorption on surfaces due to polarity .
- Bromine’s leaving-group capability makes the target compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 2-bromo-4,5-difluorobenzaldehyde derivatives used in heterocyclic synthesis .
Toxicity and Regulatory Considerations :
- Halogenated anilines (e.g., 2-bromo-4,6-dinitroaniline) are mutagenic and exceed REACH limits (30 µg/g) in textiles, posing health risks . While the target compound’s sulfonamide group may reduce direct toxicity, bromine and fluorine substituents necessitate careful handling.
Biological Activity
2-Bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide is a sulfonamide compound notable for its unique structure, which includes halogen substituents and a dimethylamino group. Its molecular formula is C10H10BrF2N2O2S, with a molecular weight of 300.12 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, including copper-catalyzed direct arylation and visible-light-promoted tandem radical cyclization. These methodologies allow for the introduction of diverse aryl groups and the formation of complex aromatic amides, demonstrating the compound's versatility in organic synthesis .
Antimicrobial Potential
Research indicates that this compound may exhibit antimicrobial properties. Interaction studies suggest that it could potentially bind to enzymes involved in folic acid synthesis, which is crucial for bacterial growth. This mechanism positions the compound as a candidate for antibacterial agents .
Cytotoxicity Studies
In vitro studies have shown that similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, complexes derived from related sulfonamides have demonstrated selective toxicity towards A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The cytotoxic effects are often linked to mechanisms such as inhibition of tubulin polymerization and selective accumulation in cellular organelles like the Golgi apparatus .
Case Studies
- Antibacterial Activity : A study investigated the binding affinity of this compound with bacterial enzymes. Results indicated significant inhibition of enzyme activity at micromolar concentrations, suggesting potential as an antibacterial agent.
- Cytotoxicity Against Cancer Cells : In a comparative analysis, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications increased cytotoxicity while maintaining selectivity towards tumor cells over normal cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Bromo-N,N-dimethylbenzenesulfonamide | Contains bromine but lacks fluorine | Primarily antibacterial |
| 4-Fluoro-N,N-dimethylbenzenesulfonamide | Contains fluorine but lacks bromine | Different reactivity profile due to fluorination |
| 2-Bromo-4-fluorobenzenesulfonamide | Contains both bromine and fluorine | Similar halogenation but different positioning |
| N,N-Dimethyl-p-toluenesulfonamide | Lacks halogen substituents | Common sulfonamide with broader medical applications |
This table illustrates how variations in halogenation influence the chemical properties and biological activities of these compounds.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes in bacterial pathways, disrupting essential processes such as folic acid synthesis.
- Cellular Targeting : Similar compounds have shown selective localization within cancer cells, enhancing their therapeutic potential by concentrating their effects where they are most needed .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide using statistical experimental design?
- Methodological Answer: Utilize factorial design or response surface methodology to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. These statistical approaches minimize the number of experiments while accounting for interactions between variables, as demonstrated in chemical process optimization studies . For example, fractional factorial designs can isolate critical factors influencing yield and purity, reducing trial-and-error inefficiencies.
Q. What spectroscopic and crystallographic techniques are essential for characterizing the structural purity of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving the three-dimensional structure, including substituent positions and intermolecular interactions (e.g., hydrogen bonding) . Complement with / NMR to confirm substitution patterns and HPLC-MS to assess purity. For crystalline samples, SCXRD data refinement using software like SHELXTL ensures accurate bond-length and angle measurements .
Q. How do electron-withdrawing groups (Br, F) influence the reactivity of the sulfonamide core in nucleophilic substitution reactions?
- Methodological Answer: The bromine atom at position 2 and fluorine atoms at positions 4/5 increase electrophilicity at the sulfonamide sulfur, enhancing susceptibility to nucleophilic attack. Comparative studies of analogous compounds (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) suggest that fluorine’s inductive effect stabilizes transition states, while bromine’s steric bulk may direct regioselectivity . Kinetic studies under varying pH conditions can quantify these effects.
Advanced Research Questions
Q. What computational strategies predict viable reaction pathways for modifying the bromine substituent while retaining sulfonamide functionality?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT) combined with reaction path sampling (e.g., Nudged Elastic Band method) map energy barriers for bromine displacement. Coupling this with machine learning (ML) algorithms trained on experimental datasets accelerates pathway identification, as demonstrated in the ICReDD framework for reaction discovery . For example, ML models can prioritize reaction conditions favoring SNAr mechanisms over elimination.
Q. How can researchers resolve contradictions in crystallographic data when unexpected byproducts (e.g., double sulfonamides) form during synthesis?
- Methodological Answer: Unexpected products, such as N,N-bis-sulfonamides, often arise from competing reaction pathways (e.g., over-sulfonylation). SCXRD analysis of byproducts, paired with mechanistic studies (e.g., trapping intermediates with radical scavengers), clarifies side reactions . For instance, in the synthesis of N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, crystallography revealed unintended bis-sulfonylation due to excess sulfonyl chloride .
Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of this compound, and how can this inform material design?
- Methodological Answer: Sulfonamide NH groups often participate in N–H⋯O hydrogen bonds, forming dimers or chains that influence crystal packing . Hirshfeld surface analysis quantifies intermolecular interactions, guiding the design of co-crystals or porous materials. For example, substituting dimethylamino groups alters H-bond donor capacity, modulating thermal stability and solubility .
Q. How do substituent effects (Br vs. Cl, F vs. CH) impact the compound’s bioactivity as a kinase inhibitor or protease probe?
- Methodological Answer: Structure-activity relationship (SAR) studies using isosteric substitutions (e.g., replacing Br with Cl) reveal steric and electronic contributions to binding affinity. For instance, fluorination at positions 4/5 may enhance membrane permeability in biochemical assays, while bromine’s hydrophobic surface area improves target engagement . Parallel synthesis and high-throughput screening validate these hypotheses.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
